molecular formula C6H5F3N2O B13983457 1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B13983457
M. Wt: 178.11 g/mol
InChI Key: XKQHHUHQLZZEBW-UHFFFAOYSA-N
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Description

1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C6H5F3N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The trifluoromethyl group attached to the imidazole ring significantly influences its chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)-1H-imidazole with iodomethane to introduce the methyl group at the 1-position . The reaction conditions typically include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ similar reagents and conditions but are optimized for large-scale production.

Chemical Reactions Analysis

1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the aldehyde functionality, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

1-methyl-4-(trifluoromethyl)imidazole-2-carbaldehyde

InChI

InChI=1S/C6H5F3N2O/c1-11-2-4(6(7,8)9)10-5(11)3-12/h2-3H,1H3

InChI Key

XKQHHUHQLZZEBW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C=O)C(F)(F)F

Origin of Product

United States

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